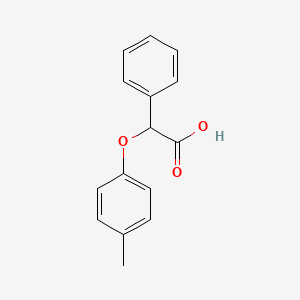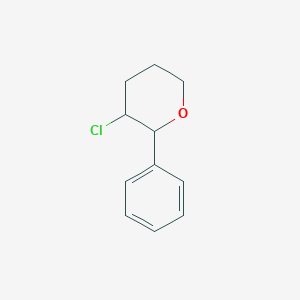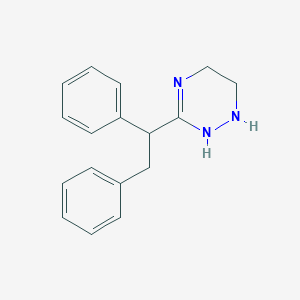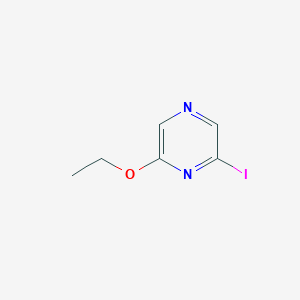![molecular formula C9H10O3 B8717269 3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-ol](/img/structure/B8717269.png)
3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-ol: is a heterocyclic organic compound that features a benzodioxepin ring system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-ol typically involves the cyclization of appropriate precursors. One common method involves the Thorpe cyclization of 1,2-di(cyanomethoxy)benzene, which affords an enamino nitrile intermediate. This intermediate is then hydrolyzed to yield the desired ketone, which can be further converted to the target compound through various chemical transformations .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.
化学反应分析
Types of Reactions: 3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced at different positions on the benzodioxepin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically employed.
Substitution: Electrophilic or nucleophilic reagents can be used under appropriate conditions to introduce substituents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can lead to various alcohol derivatives .
科学研究应用
Chemistry: 3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-ol is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: This compound has shown potential as a β-adrenergic stimulant, which could be useful in the development of new medications for respiratory conditions such as asthma .
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other materials with specific properties .
作用机制
The mechanism of action of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-ol as a β-adrenergic stimulant involves its interaction with β-adrenergic receptors. These receptors are part of the G protein-coupled receptor family and play a crucial role in the regulation of various physiological processes, including heart rate and bronchial dilation . The compound binds to these receptors, activating them and leading to the desired physiological effects.
相似化合物的比较
3,4-dihydro-2H-1,5-benzodioxepin: This compound shares a similar core structure but lacks the hydroxyl group at the 3-position.
2H-1,5-benzodioxepin-2-carboxylic acid:
Uniqueness: 3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-ol is unique due to the presence of the hydroxyl group at the 3-position, which allows for additional chemical modifications and interactions. This functional group enhances its potential as a versatile intermediate in organic synthesis and its activity as a β-adrenergic stimulant .
属性
分子式 |
C9H10O3 |
|---|---|
分子量 |
166.17 g/mol |
IUPAC 名称 |
3,4-dihydro-2H-1,5-benzodioxepin-3-ol |
InChI |
InChI=1S/C9H10O3/c10-7-5-11-8-3-1-2-4-9(8)12-6-7/h1-4,7,10H,5-6H2 |
InChI 键 |
QETZKHPIZAYADG-UHFFFAOYSA-N |
规范 SMILES |
C1C(COC2=CC=CC=C2O1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


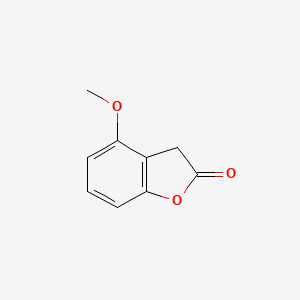

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-methyl-2-(trimethylsilyl)-](/img/structure/B8717202.png)
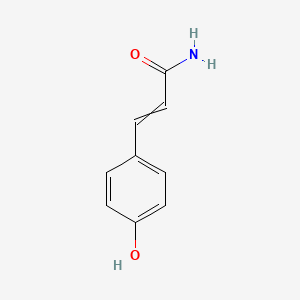
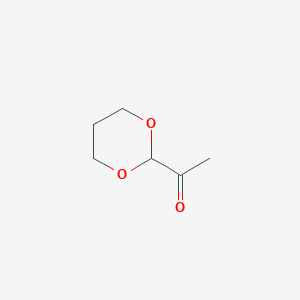
![3-(2-Chloroethyl)-9-hydroxy-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B8717237.png)
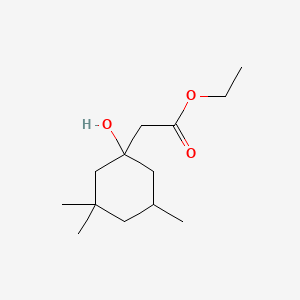
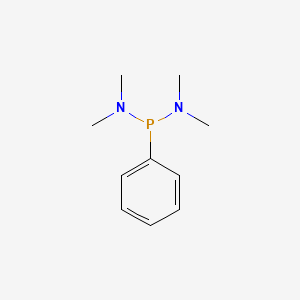
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-3-ylethanamine](/img/structure/B8717251.png)

